6-chloro-2-methanesulfonyl-9-methyl-9H-purine
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Overview
Description
6-chloro-2-methanesulfonyl-9-methyl-9H-purine is a chemical compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds, which play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a chlorine atom at the 6th position, a methanesulfonyl group at the 2nd position, and a methyl group at the 9th position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methanesulfonyl-9-methyl-9H-purine typically involves the chlorination of a purine derivative followed by the introduction of the methanesulfonyl group. One common method involves the reaction of 6-chloropurine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methanesulfonyl-9-methyl-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 6-amino-2-methanesulfonyl-9-methyl-9H-purine derivative.
Scientific Research Applications
6-chloro-2-methanesulfonyl-9-methyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound can be used to study the interactions of purine derivatives with biological macromolecules such as enzymes and nucleic acids.
Mechanism of Action
The mechanism of action of 6-chloro-2-methanesulfonyl-9-methyl-9H-purine involves its interaction with specific molecular targets. The compound can inhibit the replication of certain viruses by interfering with the synthesis of viral nucleic acids. This is achieved through the incorporation of the compound into the viral genome, leading to chain termination or mutations . The methanesulfonyl group plays a crucial role in enhancing the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
6-chloro-2-methyl-9H-purine: This compound lacks the methanesulfonyl group, which may affect its reactivity and biological activity.
6-chloro-9-methyl-9H-purine: Similar to 6-chloro-2-methanesulfonyl-9-methyl-9H-purine but without the methanesulfonyl group, potentially leading to different chemical properties and applications.
6-chloro-9-(methoxymethyl)-9H-purine: This compound has a methoxymethyl group instead of a methanesulfonyl group, which may influence its solubility and reactivity.
Uniqueness
The presence of the methanesulfonyl group in this compound makes it unique compared to other similar compounds. This functional group can enhance the compound’s stability, solubility, and bioavailability, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Properties
Molecular Formula |
C7H7ClN4O2S |
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Molecular Weight |
246.68 g/mol |
IUPAC Name |
6-chloro-9-methyl-2-methylsulfonylpurine |
InChI |
InChI=1S/C7H7ClN4O2S/c1-12-3-9-4-5(8)10-7(11-6(4)12)15(2,13)14/h3H,1-2H3 |
InChI Key |
IJYBIRIKKCBUGD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=C(N=C2Cl)S(=O)(=O)C |
Origin of Product |
United States |
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